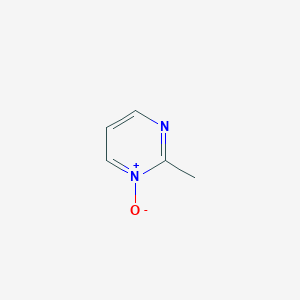![molecular formula C13H14O3 B102435 3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione CAS No. 15725-17-4](/img/structure/B102435.png)
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione, commonly known as MPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. MPM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 238.28 g/mol.
Mécanisme D'action
The mechanism of action of MPM is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. In anticancer studies, MPM has been reported to induce apoptosis and cell cycle arrest in cancer cells. In antifungal and antiviral studies, MPM has been shown to inhibit the growth and replication of fungal and viral pathogens.
Effets Biochimiques Et Physiologiques
MPM has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory activities. In animal studies, MPM has been shown to reduce oxidative stress, inflammation, and tissue damage in various organs. MPM has also been reported to modulate the immune response by regulating cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPM is its versatility in various scientific applications. MPM is a relatively stable compound that can be easily synthesized and purified. However, one of the limitations of MPM is its low solubility in water, which can limit its use in some biological experiments. Additionally, the mechanism of action of MPM is not fully understood, which can hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of MPM. In medicinal chemistry, further studies are needed to elucidate the mechanism of action and optimize the structure-activity relationship of MPM derivatives. In material science, the synthesis of new metal complexes using MPM as a ligand can lead to the development of new catalytic and magnetic materials. In analytical chemistry, the development of new methods for the determination of metal ions using MPM as a reagent can improve the sensitivity and selectivity of metal analysis. Overall, the study of MPM has the potential to contribute to various fields of science and lead to the development of new materials and therapeutic agents.
Applications De Recherche Scientifique
MPM has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, MPM has been reported to exhibit antitumor, antifungal, and antiviral activities. In material science, MPM has been utilized as a ligand in the synthesis of metal complexes with potential applications in catalysis and magnetic materials. In analytical chemistry, MPM has been used as a reagent for the determination of metal ions in environmental samples.
Propriétés
Numéro CAS |
15725-17-4 |
|---|---|
Nom du produit |
3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione |
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-[(4-methoxyphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O3/c1-9(14)13(10(2)15)8-11-4-6-12(16-3)7-5-11/h4-8H,1-3H3 |
Clé InChI |
ANEDNAUPNRTQKL-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
SMILES canonique |
CC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
Autres numéros CAS |
15725-17-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

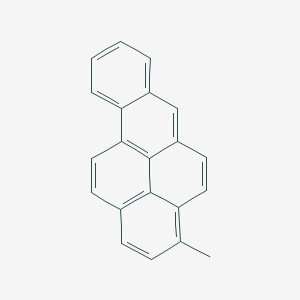
![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
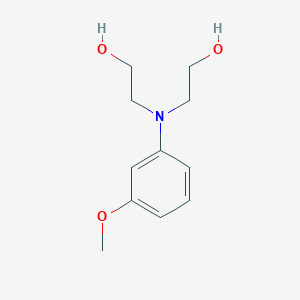
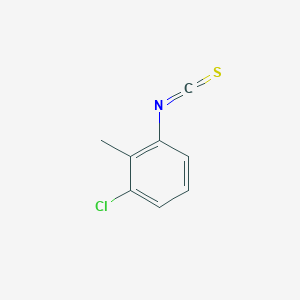
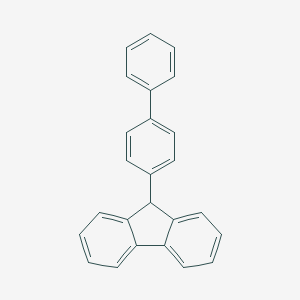
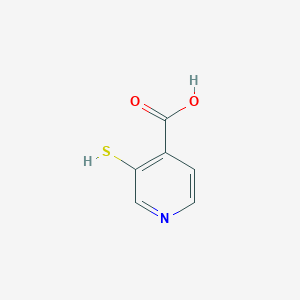

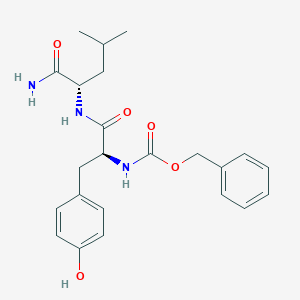
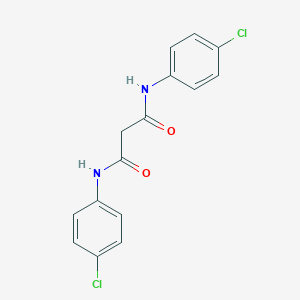



![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)
